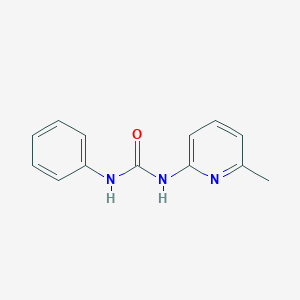

N-(6-Methyl-2-pyridinyl)-N'-phenylurea

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCMIVVIDBZYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238641 | |

| Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91597-29-4 | |

| Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091597294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC204137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91597-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(6-METHYL-2-PYRIDINYL)-N'-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66IP83KR8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Interactions and Biological Activity of N 6 Methyl 2 Pyridinyl N Phenylurea

Mechanisms of Action in Biological Systems

The biological effects of phenylurea derivatives in plants are primarily attributed to their ability to modulate the cytokinin signaling pathway, a crucial regulatory network governing numerous aspects of plant growth and development.

Interaction with Cellular Signaling Pathways

Furthermore, the activity of phenylurea compounds is closely linked to their ability to inhibit enzymes that degrade cytokinins, thereby increasing the endogenous levels of active cytokinins and amplifying the signaling response.

Modulation of Enzyme Activity

A key mechanism by which phenylurea derivatives exert their cytokinin-like effects is through the inhibition of cytokinin oxidase/dehydrogenase (CKO). nih.gov This enzyme plays a critical role in regulating cytokinin homeostasis by catalyzing the irreversible degradation of active cytokinins. nih.gov

Research on various phenylurea compounds has demonstrated their potent, competitive inhibition of CKO. nih.gov For instance, N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), a widely studied phenylurea cytokinin, is a strong competitive inhibitor of CKO. nih.govsigmaaldrich.com This competitive inhibition means that the phenylurea molecule competes with natural cytokinins for the active site of the CKO enzyme. By blocking the enzyme's activity, these compounds prevent the breakdown of endogenous cytokinins, leading to their accumulation and enhanced cytokinin signaling. nih.gov The inhibition constants (Ki) for several phenylurea derivatives against maize cytokinin oxidase have been determined, highlighting the structure-activity relationship where potent biological activity in vivo often correlates with a low Ki value for CKO inhibition in vitro. nih.gov

Table 1: Inhibition Constants (Ki) of Various Phenylurea Derivatives against Maize Cytokinin Oxidase

| Compound | Ki (µM) |

| N-(2-chloro-4-pyridyl)-N'-5-fluoro-phenylurea (F-PU) | 0.1 |

| N-(2-methoxy-4-pyridyl)-N'-phenylurea (methoxy-PU) | Data not available |

| Thidiazuron (B128349) (TDZ) | Data not available |

Data sourced from studies on maize cytokinin oxidase. nih.gov

Biological Activities in Plant Systems

The modulation of cytokinin levels and signaling by N-(6-Methyl-2-pyridinyl)-N'-phenylurea and related compounds translates into a range of significant physiological effects on plant growth and development.

Cytokinin-Like Activity and Endogenous Hormone Modulation

The primary biological activity of phenylurea derivatives in plants is their potent cytokinin-like effect. sigmaaldrich.com This activity stems from their ability to mimic natural cytokinins and, more significantly, to increase the concentration of endogenous cytokinins by inhibiting their degradation by CKO. nih.govsigmaaldrich.com This modulation of the endogenous hormonal balance profoundly influences various developmental processes.

Cytokinins are fundamental regulators of the plant cell cycle, promoting the transition from the G1 to the S phase and from the G2 to the M phase. By increasing the effective concentration of cytokinins, phenylurea compounds stimulate cell division and proliferation. sigmaaldrich.com This property is extensively utilized in plant tissue culture to induce the formation of callus, an undifferentiated mass of cells, from explants. phytotechlab.comnih.gov Furthermore, by adjusting the ratio of auxins to cytokinins, these compounds can direct the differentiation of callus into various organs. sigmaaldrich.com Forchlorfenuron (B1673536) (CPPU), for example, is known to participate in cell division and expansion. sigmaaldrich.com

The balance between auxins and cytokinins is a critical determinant of organogenesis in plants. High cytokinin-to-auxin ratios generally promote shoot formation, while lower ratios favor root development. Phenylurea derivatives, with their strong cytokinin-like activity, are widely used in plant tissue culture to induce shoot organogenesis. sigmaaldrich.comphytotechlab.com For instance, N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU) has been shown to enhance in vitro direct shoot organogenesis from epicotyl segments of Citrus aurantium L. sigmaaldrich.comsigmaaldrich.com The application of these compounds can lead to the development of multiple shoots from cultured tissues, a crucial step in micropropagation and plant genetic engineering.

Effects on Callus Initiation and Growth in Plant Tissue Culture

The application of N-phenyl-N'-[6-(2-chlorobenzothiazol)-yl] urea (B33335) (PBU), a synthetic phenylurea derivative, has been shown to significantly influence callus initiation and growth in plant tissue culture. nih.gov Research on Eucalyptus urophylla × Eucalyptus grandis demonstrated that PBU was more effective than 6-benzyladenine (6-BA) in inducing callus formation. nih.gov Notably, callus induced with PBU exhibited a higher frequency of adventitious bud induction when subsequently transferred to a suitable medium. nih.gov This suggests that PBU not only promotes callus proliferation but also enhances its regenerative potential. Further investigation into the mechanisms revealed that PBU-induced embryogenic callus showed an increase in cytokinin biosynthesis, which was attributed to the repression of cytokinin oxidase/dehydrogenase (CKX) gene expression. nih.gov This hormonal modulation is a key factor in stimulating more vigorous callus growth and preventing browning, a common issue in plant tissue culture. nih.gov

In other plant species, such as Peucedanum praeruptorum, while not specifically using this compound, the use of other plant growth regulators in combination has been optimized for efficient callus induction. For instance, a combination of 6-benzyladenine (BA) and 2,4-dichlorophenoxyacetic acid (2,4-D) was found to be superior for inducing embryogenic callus from young leaves and stems. nih.gov This highlights the general principle that the manipulation of plant growth regulators is crucial for successful callus culture. nih.gov The process of callus induction involves the dedifferentiation of explant cells, which then proliferate to form an unorganized mass of cells. researchgate.net The success of this process is highly dependent on the explant source and the specific combination and concentration of plant growth regulators in the culture medium. nih.govresearchgate.net

| Plant Species | Phenylurea Derivative/Growth Regulator | Key Findings on Callus Culture |

| Eucalyptus urophylla × Eucalyptus grandis | N-phenyl-N′-[6-(2-chlorobenzothiazol)-yl] urea (PBU) | More efficient than 6-BA for callus induction; PBU-induced callus showed a higher frequency of adventitious bud induction. nih.gov |

| Peucedanum praeruptorum | 6-benzyladenine (BA) and 2,4-dichlorophenoxyacetic acid (2,4-D) | Superior for embryogenic callus induction. nih.gov |

| Zephyranthes rosea | 2,4-dichlorophenoxyacetic acid (2,4-D) | Successfully induced callus from bulb-scale explants. researchgate.net |

Role in Plant Growth and Development Regulation

Phenylurea compounds, including this compound, are recognized as potent plant growth regulators with cytokinin-like activity. nih.gov Their influence extends to various aspects of plant growth and development.

Promotion of Meristematic Activity and Shoot Proliferation

Phenylurea derivatives have demonstrated a significant capacity to stimulate meristematic activity and enhance shoot proliferation in vitro. Studies on carnation (Dianthus caryophyllus) have shown that the phenylurea derivatives thidiazuron (TDZ) and 4-PU-30 were considerably more effective than the traditional cytokinin, benzylaminopurine (BAP), in increasing the number of shoots per explant. researchgate.net In fact, at equal concentrations, thidiazuron increased the number of shoots more than six-fold compared to BAP. researchgate.net This potent activity in promoting shoot formation is a hallmark of highly active phenylurea compounds. researchgate.net The application of these compounds often leads to the development of multiple shoots from a single explant, a desirable outcome for rapid micropropagation. researchgate.net

Influence on Organogenesis and Regeneration

Organogenesis, the formation of new organs from cultured tissues, is a critical process in plant regeneration and is heavily influenced by phytohormones. nih.gov Phenylurea derivatives play a significant role in this process. For instance, in the regeneration of Paeonia ostii 'Feng Dan', the use of N-(2-chloro-4-pyridyl)-N-phenylurea (CPPU) in combination with thidiazuron (TDZ) was crucial for inducing leaf clusters and meristematic nodules, which are precursors to shoot development. researchgate.net Histological analysis confirmed that these regenerated shoots originated from the division of meristematic cells. researchgate.net

The process of de novo organogenesis, which occurs from wounded tissues, involves a cascade of events starting with wound signals that lead to the accumulation of phytohormones like cytokinin, ultimately triggering cell fate transition and organ formation. nih.gov The ability of phenylurea compounds to mimic cytokinin activity makes them effective inducers of organogenesis. nih.gov In eggplant (Solanum melongena), for example, organogenic calli were successfully induced using zeatin, a naturally occurring cytokinin, in combination with an auxin. nih.gov This demonstrates the general principle of cytokinin-active compounds in promoting organ formation.

Modulation of Senescence Processes

Interactions with Other Phytohormone Pathways

The biological activity of this compound and other phenylurea derivatives is often intertwined with other phytohormone pathways, particularly that of auxins. In plant tissue culture, the ratio of cytokinins to auxins is a critical determinant of the developmental outcome. For instance, in the regeneration of Paeonia ostii, a combination of the phenylurea derivative CPPU (cytokinin-like) and α-naphthaleneacetic acid (NAA, an auxin) was used to induce callus. researchgate.net Similarly, in eggplant transformation, organogenic calli were induced with zeatin (cytokinin) and NAA. nih.gov This synergistic or antagonistic interaction between cytokinins (or their synthetic mimics) and auxins is a fundamental principle in plant development, governing processes from callus induction to root and shoot formation. The wound-induced regeneration process also highlights this interplay, where wounding triggers the production of both auxins and cytokinins to orchestrate the regenerative response. nih.gov

Broader Biological Activities and Pharmacological Relevance of Phenylurea Scaffolds

The phenylurea scaffold is a versatile chemical structure found in compounds with a wide range of biological activities, extending beyond plant growth regulation to significant pharmacological applications.

Phenylurea derivatives are widely recognized as herbicides, with their primary mode of action being the inhibition of photosynthesis at photosystem II. nih.govresearchgate.net Compounds like diuron (B1670789) and linuron (B1675549) are effective against a broad spectrum of weeds. nih.govresearchgate.net Beyond their herbicidal properties, some phenylurea compounds have shown potential as insecticides by inhibiting chitin (B13524) biosynthesis in insects. wikipedia.org

In the realm of pharmacology, the phenylurea scaffold is a key component in the design of various therapeutic agents. Research has shown that certain phenylurea derivatives possess central nervous system (CNS) activity, with some compounds identified as potential skeletal muscle relaxants. nih.gov The structure of these compounds allows them to potentially cross the blood-brain barrier. nih.gov Furthermore, the phenylurea moiety is present in molecules that act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. wikipedia.org These inhibitors can disrupt signaling pathways involved in tumor proliferation, metastasis, and the formation of new blood vessels. wikipedia.org Phenylurea derivatives have also been investigated for their potential as antihistamines, anticonvulsants, and antidepressants. chemicalbook.com Additionally, some exhibit antifungal and antibacterial properties. chemicalbook.com

| Class of Phenylurea Compound | Biological/Pharmacological Activity | Examples |

| Herbicides | Inhibition of photosynthesis (photosystem II) nih.govresearchgate.net | Diuron, Linuron nih.govresearchgate.net |

| Insecticides | Inhibition of chitin biosynthesis wikipedia.org | Lufenuron, Diflubenzuron wikipedia.org |

| CNS Agents | Skeletal muscle relaxant activity nih.gov | Certain chloro-substituted phenylurea derivatives nih.gov |

| Anticancer Agents | VEGFR-2 inhibitors, RAF inhibitors wikipedia.org | Sorafenib (B1663141) (a diaryl urea), various investigational compounds wikipedia.org |

| Antimicrobials | Antifungal and antibacterial activity chemicalbook.com | General phenylurea compounds chemicalbook.com |

Anticonvulsant Activity of N-phenyl-N'-pyridinylureas

A series of N-phenyl-N'-pyridinylureas has been systematically investigated for their potential as anticonvulsant agents. nih.gov Structure-activity relationship (SAR) studies within this class of compounds have demonstrated that the nature and position of substituents on both the phenyl and pyridinyl rings are critical for activity.

Further research into related heterocyclic structures has reinforced the potential of this chemical space. For instance, N-(2,6-dimethylphenyl)pyridinedicarboximides have also shown significant activity against MES-induced seizures in animal models. nih.gov Similarly, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one, which shares the methyl-substituted heterocyclic feature, have demonstrated notable anticonvulsant effects in various seizure models. pensoft.netresearchgate.net

| Compound Class | Key Finding | Seizure Model | Reference |

|---|---|---|---|

| N-phenyl-N'-pyridinylureas | Optimal activity found in the N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea series. | Maximal Electroshock (MES) | nih.gov |

| N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea | Showed the best overall anticonvulsant profile in its series. | Effective against MES, but not pentylenetetrazole-induced seizures. | nih.gov |

| N-(2,6-dimethylphenyl)pyridinedicarboximides | Exhibited anti-MES activity in both rats and mice. | Maximal Electroshock (MES) | nih.gov |

| 6-methyl-2-thiopyrimidine-4(3H)-one Derivatives | Demonstrated significant anticonvulsant activity. | Pentylenetetrazole and MES models. | pensoft.netresearchgate.net |

Inhibitory Effects on Bacterial RNA Polymerase by Related Scaffolds

Bacterial RNA polymerase (RNAP) is a well-validated and essential target for the development of new antibacterial agents. nih.govrsc.org The urgent need for novel antibiotics, driven by rising multidrug resistance, has spurred research into small molecules that can inhibit RNAP function through various mechanisms. nih.govrsc.org These mechanisms include targeting the enzyme's core structure or disrupting crucial protein-protein interactions (PPIs) necessary for transcription initiation. rsc.orgnih.gov

A promising and relatively new target site on bacterial RNAP is the "switch region". nih.gov This site is distinct from the binding site of established antibiotics like rifampicin (B610482) and serves as the target for natural product inhibitors such as myxopyronin, corallopyronin, and lipiarmycin. nih.gov Inhibitors that bind to the switch region can effectively block transcription and are active against a broad spectrum of bacteria without cross-resistance to other antibiotic classes. nih.gov

While direct studies on this compound as an RNAP inhibitor are not prominent, the diarylurea scaffold is of interest in the design of new antibacterial agents. The development of inhibitors targeting PPIs, such as the interaction between the RNAP core enzyme and the essential sigma (σ) factor, represents a key strategy. nih.gov Computational methods and high-throughput screening are being employed to identify small molecules, including those with urea-based structures, that can disrupt these critical interactions and thus inhibit bacterial growth. rsc.orgnih.gov The structural characteristics of diarylureas make them suitable candidates for exploration in this therapeutic area. polyu.edu.hk

Dual Inhibition of Kinase Receptors (e.g., VEGFR2, EGFR) by Related Diarylureas

The N,N'-diarylurea framework is a cornerstone pharmacophore in the development of small molecule kinase inhibitors, a major class of modern anticancer drugs. nih.goved.ac.uk Many of these inhibitors are designed to simultaneously block multiple signaling pathways that are critical for tumor growth, proliferation, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are two such key targets. nih.govresearchgate.net Dual inhibition of these pathways can lead to synergistic antitumor effects. nih.govproquest.com

Sorafenib, a diarylurea-based drug, is a multi-kinase inhibitor that targets VEGFR, among other kinases, and is used to treat various cancers. nih.gov The success of sorafenib has inspired the synthesis of numerous other diarylurea analogues. Research has shown that pyridine-urea derivatives can exhibit potent anticancer activity by inhibiting VEGFR-2. nih.gov For example, certain novel pyridine-urea compounds were found to inhibit VEGFR-2 with IC50 values in the low micromolar range and showed significant growth inhibition against breast cancer cell lines. nih.gov

The design of specific dual EGFR/VEGFR-2 inhibitors often incorporates the diarylurea scaffold. researchgate.netnih.gov Studies on new series of compounds have yielded derivatives with potent inhibitory activity against both kinases, often superior to reference drugs like erlotinib (B232) or sorafenib in cellular assays. nih.gov These compounds induce apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical class. nih.govdovepress.com

| Compound Class/Example | Target(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 µM | nih.gov |

| Pyridine-urea derivative 8b | VEGFR-2 | 5.0 µM | nih.gov |

| 2-Thioxoimidazolidin-4-one derivative 6 | EGFR / VEGFR-2 | Showed better inhibitory activity than sorafenib and erlotinib in assays. | nih.gov |

| 2-Thioxoimidazolidin-4-one derivative 8a | EGFR / VEGFR-2 | Exhibited superior cytotoxic and EGFR/VEGFR-2 inhibitory activity compared to references. | nih.gov |

| Diarylureas containing indolazole | Anti-proliferative (various cancer cell lines) | IC50 values from 0.8 to 32 µM. | nih.gov |

Anti-tubercular and Anti-cancer Potentials of Analogues

The structural framework of this compound is present in various analogues that have been explored for their therapeutic potential against major diseases like tuberculosis and cancer.

Anti-tubercular Potential: The fight against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, requires a continuous pipeline of new drugs. Pyridine-containing compounds have historically played a crucial role, with isoniazid (B1672263) being a key example. Research into novel structures has identified several classes of pyridyl derivatives with promising anti-tubercular activity. researchgate.net For instance, certain N-pyridyl-N'-thiazolylhydrazine derivatives have been synthesized and evaluated against M. tb, with some showing high activity and low toxicity. nih.gov Furthermore, thiourea (B124793) derivatives incorporating a pyridine-4-carbonyl hydrazono moiety have demonstrated potent activity against both sensitive and isoniazid-resistant strains of M. tb. researchgate.net Analogues of the anti-TB drug PA-824, where parts of the molecule were replaced with heterocyclic rings like pyrazole, also showed improved potency and solubility, underscoring the value of heterocyclic scaffolds in this field. nih.gov

Anti-cancer Potential: The diarylurea scaffold is strongly associated with anti-cancer activity, primarily through kinase inhibition as discussed previously. nih.gov However, analogues have shown efficacy through other mechanisms as well. Phenylurea derivatives have been investigated as antimitotic agents and have demonstrated antiproliferative activity against a wide array of human tumor cell lines. researchgate.net For instance, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas yielded compounds with potent activity against leukemia, lymphoma, breast, and prostate cancer cells, with IC50 values in the low micromolar to sub-micromolar range. researchgate.net

Additionally, pyridine-urea derivatives have been specifically developed as anticancer agents. nih.gov Compounds such as 8e and 8n from one study were found to be highly active against the MCF-7 breast cancer cell line, with IC50 values significantly lower than the reference drug doxorubicin. nih.gov

| Compound Class/Example | Therapeutic Area | Key Finding/Activity | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | Anti-tubercular | MIC of 0.49 µM against M. tb H37Rv and INH-resistant M. tb. | researchgate.net |

| N-pyridyl-N'-thiazolylhydrazine derivatives | Anti-tubercular | One compound showed high activity with low toxicity. | nih.gov |

| Pyridine-urea derivative 8e | Anti-cancer | IC50 = 0.22 µM against MCF-7 breast cancer cells. | nih.gov |

| N-3-haloacylaminophenyl-N'-phenylurea (Compound 16j) | Anti-cancer | IC50 values between 0.38 and 4.07 µM against eight human tumor cell lines. | researchgate.net |

Interaction with Cytokinin Receptors and Potential for Antagonism

In plant biology, cytokinins are a class of hormones that regulate a wide array of processes, including cell division, growth, and development. nih.gov Phenylurea derivatives have long been known to exhibit cytokinin-like activity. The specific nature of the heterocyclic portion linked to the urea bridge is a key determinant of this activity. researchgate.net

Studies on various N-phenylurea derivatives have shown a range of interactions with the cytokinin signaling pathway. Some urea derivatives act as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the irreversible degradation of cytokinins. nih.gov For example, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) is a known CKO inhibitor. nih.gov Structural studies have revealed that it binds in a planar conformation to the enzyme's active site. nih.gov

Interestingly, not all phenylurea compounds that interact with the cytokinin system act as agonists. Research has shown that certain amino-substituted pyridinyl-ureas and several benzylureas bind only negligibly to the primary cytokinin receptors in Arabidopsis, such as AHK3 and AHK4, and exhibit weak cytokinin activity. nih.gov This suggests that it is possible to design urea-based compounds that can modulate cytokinin homeostasis (e.g., by inhibiting CKO) without directly activating the hormonal receptors. Such molecules could function as antagonists or modulators rather than agonists, which is of significant interest for physiological studies in plants. nih.gov The ability of the this compound scaffold to interact with these receptors or enzymes would depend on its specific stereoelectronic properties compared to the tested analogues.

Structure Activity Relationship Sar Studies of N 6 Methyl 2 Pyridinyl N Phenylurea and Analogues

Methodological Approaches to SAR Analysis

The exploration of the SAR for N-(6-Methyl-2-pyridinyl)-N'-phenylurea relies on a synergistic combination of chemical synthesis and computational modeling. This dual approach allows for the systematic modification of the lead compound structure and the rationalization of biological data to guide further optimization.

Synthesis of Analogues and Biological Evaluation

The foundation of any SAR study is the synthesis of a library of analogues where specific parts of the parent molecule are systematically varied. For N,N'-disubstituted ureas like this compound, a common and straightforward synthetic route involves the reaction of a substituted aminopyridine with a corresponding substituted phenyl isocyanate. researchgate.net

Alternative methods have been developed to avoid the direct handling of potentially hazardous isocyanates. One such method involves the in-situ generation of the isocyanate intermediate. For instance, a substituted carboxamide can undergo a Hofmann rearrangement in the presence of a reagent like Phenyliodine(I) diacetate (PhI(OAc)₂), and the resulting isocyanate is immediately trapped by an amine to form the desired unsymmetrical urea (B33335). rsc.org Another approach uses triphosgene, a safer alternative to phosgene (B1210022), to react with an aniline (B41778) derivative to form the isocyanate in situ, which is then coupled with an aminopyridine. nih.gov

Once synthesized, these analogues are subjected to biological evaluation to determine their potency. This typically involves in vitro assays to measure their inhibitory activity against specific molecular targets, such as protein kinases (e.g., VEGFR-2), or their cytotoxic effects on various cancer cell lines like MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). nih.govnih.govmdpi.com The data from these assays, often expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, are then correlated with the structural modifications to build the SAR profile.

Computational Approaches in SAR: Molecular Docking and Virtual Screening

Computational techniques are indispensable tools in modern drug discovery for predicting how a ligand will interact with its target protein, thereby rationalizing experimental results and guiding the design of new analogues.

Molecular Docking: This technique is widely used to predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. mdpi.com The process involves:

Obtaining a high-resolution 3D structure of the target protein, often from a public repository like the Protein Data Bank (PDB). ekb.eg

Preparing the protein structure by adding hydrogen atoms and assigning correct protonation states.

Defining a "docking grid" or binding site, typically centered on the location of a known co-crystallized ligand. mdpi.com

Docking the synthesized or virtual compounds into this defined site using specialized software.

For pyridine-urea compounds, docking studies have been instrumental in understanding their binding mode within kinase active sites, revealing key hydrogen bonds between the urea moiety and conserved amino acid residues. mdpi.com The results can explain why certain substitutions enhance activity while others diminish it. ekb.eg

Virtual Screening: This computational method involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Shape-based screening, for example, searches for molecules that have shape and electrostatic properties similar to a known active ligand. researchgate.net This allows researchers to prioritize which compounds to synthesize and test, making the drug discovery process more efficient.

Impact of Substituents on Biological Potency

The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both aromatic rings and to modifications of the urea linker.

Pyridine (B92270) Ring Substitution Effects and Their Influence on Activity

The pyridine ring is a crucial component of many biologically active compounds, with the nitrogen atom often playing a key role in target engagement. nih.gov In the context of kinase inhibitors, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with residues in the enzyme's active site. nih.gov

For the parent compound, this compound, the 6-methyl group is a key feature. Altering this position can have significant consequences:

Steric Effects: Replacing the methyl group with larger alkyl groups could introduce steric hindrance, potentially disrupting the optimal binding conformation. Conversely, replacing it with a smaller hydrogen atom might create a void that could be unfavorably filled with water molecules in the binding pocket.

Phenyl Ring Substitution Effects on Biological Efficacy

The phenyl ring offers a versatile scaffold for modification to explore a wide chemical space and optimize activity. Studies on related pyridine-urea series as anticancer agents have provided detailed SAR for this part of the molecule. mdpi.com The introduction of various substituents at the ortho, meta, and para positions of the phenyl ring has a profound impact on cytotoxic activity.

A study evaluating a series of N-(Quinazolin-4-yl)-N'-(substituted phenyl)ureas against MCF-7 and HCT-116 cancer cell lines provides a clear example of these effects. While the head group is a quinazoline (B50416) instead of a methyl-pyridine, the SAR findings for the substituted phenyl tail are highly relevant.

Table 1: Effect of Phenyl Ring Substitution on Anticancer Activity (GI₅₀ in µM)

| Compound | Substitution (R) | MCF-7 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) |

|---|---|---|---|

| Reference | H (Unsubstituted) | 0.61 | 0.51 |

| Analogue 1 | 4-F | 0.12 | 0.43 |

| Analogue 2 | 4-Cl | 0.10 | 0.35 |

| Analogue 3 | 4-Br | 0.09 | 0.34 |

| Analogue 4 | 4-CH₃ | 0.42 | 0.65 |

| Analogue 5 | 4-OCH₃ | 0.22 | 0.44 |

| Analogue 6 | 3-Cl | 0.39 | 0.76 |

| Analogue 7 | 2-Cl | >100 | >100 |

Data sourced from a study on quinazoline-urea hybrids, demonstrating general principles of phenyl ring substitution applicable to the pyridine-urea scaffold. mdpi.com

Halogen Substitution: Small, electron-withdrawing halogens (F, Cl, Br) at the para-position consistently and significantly increase potency against both cell lines compared to the unsubstituted phenyl ring. mdpi.com The 4-bromo analogue was the most potent in this series.

Positional Effects: The position of the substituent is critical. A chloro group at the para-position (4-Cl) results in high potency, but moving it to the meta-position (3-Cl) reduces activity, and placing it at the ortho-position (2-Cl) completely abolishes activity, likely due to steric clash. mdpi.com

Electron-Donating Groups: Electron-donating groups like methyl (4-CH₃) and methoxy (B1213986) (4-OCH₃) at the para-position also confer potent activity, though generally less than the halogens in this specific series. mdpi.com

Influence of Urea Linkage Modifications

The urea moiety (-NH-CO-NH-) is an essential pharmacophoric feature in many kinase inhibitors, including sorafenib (B1663141) and regorafenib. mdpi.com Its primary role is to act as a rigid hydrogen bond donor-acceptor unit, forming critical interactions that anchor the inhibitor in the ATP-binding pocket of the kinase. wikipedia.org

Modifications to this linker can be explored to improve properties:

Thiourea (B124793) Analogue: A common bioisosteric replacement for urea is thiourea (-NH-CS-NH-). The sulfur atom is larger and less electronegative than oxygen, which alters the geometry and hydrogen-bonding capacity of the linker. In some cases, this can lead to improved potency or altered target selectivity. researchgate.netnih.gov For example, studies on urease inhibitors often use thiourea as a reference compound and find that N-phenyl thiosemicarbazones show excellent activity due to their structural resemblance to thiourea. nih.gov

Linker Homologation: The flexibility of the molecule can be increased by inserting atoms into the linker. One study demonstrated the insertion of a methylene (B1212753) (-CH₂-) group to create an N-aryl-N'-benzylurea scaffold. nih.gov This increased flexibility can allow the molecule to adopt different conformations and potentially access new binding interactions, though it may also come at an entropic cost upon binding.

Covalent Modification: While most inhibitors bind non-covalently, the urea linkage can be part of a scaffold designed to bind covalently to the target protein, which can lead to higher potency and a longer duration of action. nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of its biological target. For this compound, molecular flexibility is a key determinant of its SAR. This flexibility primarily arises from the rotational freedom around the single bonds of the urea linker and the bonds connecting the urea to the pyridinyl and phenyl rings.

Computational and spectroscopic studies on model phenylurea compounds have revealed the existence of multiple stable conformers. rsc.org The planarity of the urea group is a significant factor, with different rotational arrangements of the phenyl rings leading to distinct shapes, such as trans-cis and trans-trans conformers. rsc.org The trans-trans conformation is typically more extended, while the trans-cis form is more folded. The relative energies of these conformers can be influenced by intramolecular interactions and the surrounding environment.

In the case of this compound, the presence of the pyridine nitrogen introduces an additional layer of conformational complexity. X-ray crystal structures of related pyridyl urea macrocycles have shown the potential for an intramolecular hydrogen bond to form between one of the urea N-H protons and the pyridinyl nitrogen atom. researchgate.net This interaction can lead to a more constrained, "non-binding" conformation in the unbound state. However, upon interaction with a biological target, the molecule must possess the flexibility to break this intramolecular bond and adopt a "binding" conformation.

The methyl group at the 6-position of the pyridine ring also plays a role in the conformational landscape. It can introduce steric hindrance that influences the preferred rotational angle between the pyridine ring and the urea linker. This steric effect can either favor or disfavor the adoption of a bioactive conformation, depending on the topology of the target's binding pocket.

Table 1: Key Conformational Features and Their Potential Impact on Activity

| Conformational Feature | Description | Potential Impact on SAR |

| Urea Conformation | The relative orientation of the substituents on the urea nitrogens (cis or trans). | Determines the overall shape of the molecule (e.g., extended vs. folded) and the spatial positioning of hydrogen bond donors and acceptors. |

| Pyridine-Urea Torsion Angle | The dihedral angle between the pyridine ring and the plane of the urea group. | Influences the potential for intramolecular hydrogen bonding with the pyridine nitrogen and affects the overall three-dimensional structure. |

| Phenyl-Urea Torsion Angle | The dihedral angle between the phenyl ring and the plane of the urea group. | Affects the positioning of the phenyl ring for potential hydrophobic or aromatic interactions within the binding site. |

| Intramolecular Hydrogen Bonding | Potential for a hydrogen bond between a urea N-H and the pyridine nitrogen. researchgate.net | Can stabilize a "non-binding" conformation; flexibility is required to adopt a bioactive conformation upon receptor binding. |

Ligand-Receptor Interactions and Binding Mode Hypotheses Derived from SAR

Based on the SAR of the broader class of pyridinyl urea derivatives, which are often investigated as kinase inhibitors, a hypothetical binding mode for this compound can be proposed. nih.govnih.govmdpi.com This class of compounds typically binds to the ATP-binding site of kinases, acting as competitive inhibitors.

The urea moiety is a critical pharmacophoric feature, often forming a bidentate hydrogen bond with a specific amino acid residue in the hinge region of the kinase. mdpi.com One of the urea N-H groups acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This "urea clamp" is a common binding motif for many urea-based kinase inhibitors.

The pyridinyl and phenyl rings are crucial for establishing additional interactions that contribute to binding affinity and selectivity. The pyridine nitrogen is a key hydrogen bond acceptor, often interacting with a backbone N-H group or a side chain of an amino acid in the binding pocket. nih.gov The methyl group on the pyridine ring and the phenyl ring itself are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

Table 2: Hypothesized Ligand-Receptor Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Likely Interacting Partner in a Kinase Binding Site |

| Urea N-H groups | Hydrogen Bond Donor | Amino acid backbone carbonyls in the hinge region. |

| Urea Carbonyl Oxygen | Hydrogen Bond Acceptor | Amino acid backbone N-H in the hinge region. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Backbone N-H or side chain of amino acids (e.g., serine, threonine). nih.gov |

| Phenyl Ring | Hydrophobic/Aromatic Interactions | Nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine). |

| Methyl-pyridinyl Ring | Hydrophobic/van der Waals Interactions | Hydrophobic pocket near the hinge region. |

Advanced Research Methodologies and Theoretical Approaches

In Vitro and In Planta Bioassay Systems for Activity Assessment

The cytokinin-like activity and morphogenetic effects of N-(6-Methyl-2-pyridinyl)-N'-phenylurea are rigorously assessed using a range of in vitro and in planta bioassay systems. These controlled laboratory-based assays provide a fundamental understanding of the compound's influence on plant cell division, differentiation, and development.

Cell Culture Bioassays for Cytokinin Activity

Cell culture bioassays are a primary tool for quantifying the cytokinin activity of this compound. These assays typically involve the use of plant cells or tissues grown in a sterile, nutrient-rich medium. The response of these cultures to the application of the compound, often measured as an increase in cell division or biomass, serves as an indicator of its cytokinin-like properties.

A common approach is the callus growth bioassay. researchgate.net Callus, an undifferentiated mass of plant cells, is cultured on a medium containing various concentrations of this compound. researchgate.net The growth of the callus, measured by fresh or dry weight, is then compared to controls to determine the compound's efficacy in promoting cell proliferation. researchgate.netfrontiersin.org The balance between auxins and cytokinins is critical for callus induction and development. frontiersin.org For instance, in Paeonia ostii 'Feng Dan', the effects of this compound in combination with NAA were studied to optimize embryogenic callus induction. researchgate.net Similarly, studies on tobacco tissue cultures have long utilized bioassays to assess the growth-promoting effects of various substances. nih.gov

In addition to plant cells, mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, HeLa cells, and Madin-Darby Canine Kidney (MDCK) cells have been used to test the cytotoxicity and cellular effects of forchlorfenuron (B1673536). abmole.com For example, forchlorfenuron exhibited significant cytotoxicity against CHO cells with an IC50 of 12.12±2.14 μM. abmole.com In HeLa and MDCK cells, treatment with forchlorfenuron has been shown to induce mitotic and cell migration defects. abmole.com

| Assay Type | Organism/Cell Line | Parameter Measured | Reference |

|---|---|---|---|

| Callus Growth Bioassay | Paeonia ostii 'Feng Dan' | Embryogenic callus induction rate, browning rate, callus biomass | researchgate.net |

| Callus Induction | Gloriosa superba | Callus formation and texture | frontiersin.org |

| Cytotoxicity Assay | Chinese Hamster Ovary (CHO) cells | IC50 value | abmole.com |

| Cell Viability and Proliferation Assay | ECC-1 (endometrial cancer cell line) | Inhibition of viability and proliferation | nih.gov |

Organ and Tissue Culture Systems for Morphogenesis Studies

To understand the influence of this compound on the development of organized structures, researchers employ organ and tissue culture systems. These in vitro systems allow for the study of morphogenesis, the biological process that causes a cell, tissue or organism to develop its shape.

Micropropagation studies using nodal explants are a prime example. In Hibiscus rosa-sinensis 'White Butterfly', the effects of this compound on axillary shoot proliferation and multiple shoot regeneration were evaluated. nih.govnih.gov A study found that a concentration of 2.5 µM of the compound in a Murashige and Skoog (MS) medium yielded the highest frequency of shoots, with an average of 6.7 shoots per explant. nih.govnih.gov However, higher concentrations were observed to have inhibitory effects, leading to basal callusing. nih.gov Similar inhibitory effects at higher concentrations have been reported in kiwifruit. nih.gov

The compound has also been shown to be effective in the micropropagation of other species. In Humulus lupulus L. cv. Cascade, this compound was used in the proliferation stage to produce higher quality shoots for acclimatization. mdpi.com It has also been used to stimulate shoot proliferation in Rubus and has been shown to induce somatic embryogenesis, which can enhance embryogenic potential. biotrend.com

| Plant Species | Explant Type | Observed Effect | Reference |

|---|---|---|---|

| Hibiscus rosa-sinensis 'White Butterfly' | Nodal explants | Stimulation of axillary shoot proliferation and multiple shoot regeneration | nih.govnih.gov |

| Kiwifruit (Actinidia deliciosa) | Not specified | Suppression of shoot organogenesis at higher concentrations | nih.gov |

| Humulus lupulus L. cv. Cascade | Multinodal shoots | Production of higher quality shoots for acclimatization | mdpi.com |

| Rubus sp. | Not specified | Stimulation of organogenesis | biotrend.com |

Molecular and Cellular Biology Techniques for Pathway Elucidation

To delve deeper into the mechanisms by which this compound exerts its effects, researchers utilize a host of molecular and cellular biology techniques. These methods allow for the investigation of changes in gene expression and protein interactions following treatment with the compound.

Gene Expression Profiling in Response to Phenylurea Application

Gene expression profiling, particularly through techniques like RNA sequencing (RNA-Seq), has been pivotal in understanding the molecular response to this compound. maxapress.comnih.govnih.gov These studies reveal which genes are turned on or off in response to the compound, providing insights into the metabolic and signaling pathways that are affected.

In kiwifruit, RNA-seq analysis showed that application of this compound led to the up-regulation of genes related to cell division, such as cyclin genes, during the rapid growth phase. maxapress.commaxapress.comresearchgate.net This suggests that the compound promotes an increase in cell number, leading to larger fruit size. maxapress.commaxapress.comresearchgate.net The study also found that genes involved in cytokinin signal transduction were upregulated, while those for auxin and gibberellin synthesis and signaling were downregulated. maxapress.commaxapress.com

In grapes, transcriptomic analysis of berries treated with this compound revealed significant changes in gene expression related to the biosynthesis of volatile compounds. nih.gov Genes associated with the metabolism of terpenoids, aromatics, and fatty acids were differentially expressed. nih.gov Another study in grapes showed that the compound had a pronounced effect on the phenylpropanoid pathway, which is involved in the synthesis of compounds like anthocyanins and tannins. nih.gov

Protein-Ligand Interaction Studies and Receptor Binding Assays

Understanding how this compound interacts with its molecular targets is crucial to elucidating its mode of action. Protein-ligand interaction studies and receptor binding assays are employed to investigate these interactions directly.

While specific receptor binding assays for this compound with plant cytokinin receptors are a key area of research, studies in other systems have provided valuable insights. Forchlorfenuron has been shown to alter the assembly of septins, a class of GTP-binding proteins, in vitro. nih.gov In mammalian cells, it disrupts septin dynamics and induces the formation of abnormal septin structures. abmole.comnih.gov This suggests that septins may be a direct target of the compound.

In a study on human umbilical vein endothelial cells (HUVECs), exposure to this compound was found to increase the phosphorylation of FLT-1, a receptor tyrosine kinase, while inhibiting the phosphorylation of FAK and its downstream MAPK pathway. nih.gov These findings point to specific signaling pathways that are modulated by the compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools for investigating this compound at the atomic level. These theoretical approaches complement experimental studies by providing detailed insights into the compound's structure, properties, and interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a compound with its biological activity. wikipedia.orgnih.gov By analyzing a dataset of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. wikipedia.orgnih.gov This approach can be used to design more potent analogs of this compound.

Molecular docking simulations are another valuable computational tool. These methods predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor protein. For example, in silico docking studies have suggested that forchlorfenuron interferes with GTP binding to septins. nih.gov This provides a structural basis for the observed effects of the compound on septin organization.

These computational approaches, in conjunction with experimental data, are instrumental in the rational design of new phenylurea derivatives with enhanced or more specific biological activities.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are instrumental in identifying potential biological targets by predicting how the compound might interact with the binding sites of various proteins.

Virtual screening, a broader application of docking, involves rapidly screening large libraries of compounds against a target protein structure. While direct virtual screening studies for this compound are not extensively documented, the methodology has been widely applied to structurally similar phenylurea derivatives to identify novel inhibitors for various enzymes and receptors. For instance, studies on other phenylurea-containing compounds have successfully identified potential inhibitors for targets such as protein kinases, which are crucial in cancer and inflammation pathways. nih.govnih.gov

In a typical molecular docking study of a phenylurea derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein. Sophisticated algorithms then calculate the binding energy and score the different binding poses, with lower binding energies indicating a more favorable interaction. academie-sciences.fr These interactions often involve hydrogen bonds formed by the urea (B33335) moiety's N-H groups and the carbonyl oxygen, as well as hydrophobic interactions from the phenyl and pyridinyl rings. nih.gov

For example, in studies of similar cyanopyridine derivatives containing a phenylurea unit, molecular docking calculations were performed to predict their binding affinity to enzymes like acetylcholinesterase (AChE). nih.gov The results from such analogous studies can provide a valuable framework for predicting the potential biological targets of this compound.

Table 1: Illustrative Molecular Docking Results for Phenylurea Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Cyanopyridine Phenylureas | Acetylcholinesterase (AChE) | -8.81 | TYR70, TRP84, PHE330 |

| Diarylureas | B-RAF Kinase | -11.74 | CYS532, GLU501, ASP594 |

| Phenyl Hydrazine Derivatives | Dihydrofolate Reductase | -7.88 | THR56, SER59 |

Note: The data in this table is illustrative and based on studies of various phenylurea derivatives, not this compound itself. The purpose is to demonstrate the type of data generated from molecular docking studies. nih.govnih.govasianpubs.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and the molecule's susceptibility to chemical reactions.

Methods like Density Functional Theory (DFT) are commonly employed to study the electronic properties of phenylurea derivatives. digitellinc.com These calculations can determine the distribution of electron density across the molecule, identifying electron-rich and electron-deficient regions. The urea linkage, with its electronegative oxygen and nitrogen atoms, is a key region of interest, as are the aromatic phenyl and pyridinyl rings.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters obtained from QM calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

For instance, QM studies on phenylurea herbicides have been used to create quantitative structure-activity relationships (QSAR), linking electronic properties to their biological activity and environmental degradation. nih.gov These studies have shown that electronic descriptors, such as the energy of the LUMO, can predict the transformation rates of these compounds. nih.gov Similar calculations for this compound would provide valuable insights into its potential reactivity and metabolic fate.

Table 2: Illustrative Quantum Mechanical Properties of Phenylurea Derivatives

| Property | Description | Illustrative Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: This table presents illustrative data based on general findings for phenylurea derivatives to demonstrate the outputs of quantum mechanical calculations. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane. nih.gov For this compound, MD simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and how it interacts with surrounding water molecules or within a protein binding pocket.

The conformation of a molecule is crucial for its biological activity, as it dictates how well it can fit into the binding site of a target protein. libretexts.org Diarylureas, a class to which this compound belongs, can adopt different conformations due to rotation around the single bonds connecting the urea group to the aromatic rings. researchgate.net Studies on N,N'-diaryl ureas have shown that they generally prefer a trans-trans conformation in solution, but other conformations like cis-trans can also be populated. researchgate.net

MD simulations can track the movements of every atom in the system over a period of time, typically nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape and the calculation of the free energy associated with different conformations. nih.gov These simulations can also shed light on the stability of the compound's interactions with a target protein, as observed in docking studies, by showing how the interactions evolve over time.

For example, MD simulations of urea derivatives in aqueous solution have provided detailed information on how these molecules interact with water, forming hydrogen bonds and influencing the surrounding water structure. nih.gov Understanding these interactions is crucial for predicting the molecule's solubility and how it behaves in a biological environment.

Table 3: Illustrative Conformational and Interaction Parameters from Molecular Dynamics Simulations of Diarylurea Derivatives

| Parameter | Description | Illustrative Finding |

| Dihedral Angle (Ar-N-C-N) | Describes the rotation around the urea-aryl bond | Predominantly trans conformation observed |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time | Low RMSD suggests a stable binding pose in a protein |

| Number of Hydrogen Bonds | Quantifies hydrogen bonding with solvent or protein | Average of 2-3 stable hydrogen bonds with water |

| Solvation Free Energy | The free energy change associated with dissolving the molecule | Calculated to predict solubility |

Note: This table provides illustrative findings based on general molecular dynamics studies of diarylurea derivatives. Specific results for this compound would necessitate dedicated simulations.

Future Directions and Emerging Research Avenues

Development of Highly Specific Analogues for Targeted Biological Effects

The development of analogues of N-(6-Methyl-2-pyridinyl)-N'-phenylurea with high specificity for particular biological targets represents a primary avenue for future research. The core phenylurea structure provides a versatile scaffold that can be chemically modified to enhance its interaction with specific proteins or receptors, thereby minimizing off-target effects and increasing efficacy.

One promising area is the synthesis of derivatives with altered substitution patterns on both the phenyl and pyridinyl rings. For instance, the introduction of different halogen atoms (fluorine, bromine, iodine) or trifluoromethyl groups at various positions on the pyridine (B92270) ring of the related compound forchlorfenuron (B1673536) (FCF) has been shown to significantly influence its cytotoxic effects on cancer cells. This suggests that similar modifications to this compound could yield analogues with potent and selective anticancer activity. Research has demonstrated that the potency of halogenated FCF analogues often correlates with the atomic size, with larger atoms like iodine leading to stronger inhibitory effects on malignant mesothelioma cells. nih.gov

Furthermore, the design of dual-target ligands is an exciting prospect. By incorporating pharmacophores known to interact with specific enzymes or receptors, novel phenylurea derivatives could be engineered to simultaneously modulate multiple pathways. For example, novel phenyl-urea derivatives have been designed to concurrently activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two key targets in the management of type 2 diabetes. researchgate.net This approach could be adapted to create analogues of this compound with tailored polypharmacology for complex diseases.

Future research in this area will likely involve a combination of synthetic chemistry, computational modeling, and high-throughput screening to design and evaluate new analogues with enhanced target specificity and desired biological activities.

Elucidation of Novel Molecular Targets and Signaling Pathways for Phenylurea Activity

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its future development. While its cytokinin-like activity in plants is recognized, the precise molecular targets and the full spectrum of signaling pathways it modulates remain to be fully elucidated.

In the context of its plant growth-regulating properties, research on the closely related forchlorfenuron (CPPU) has shown that it can influence the expression of genes involved in cytokinin signaling, leading to parthenocarpic fruit formation in cucumber. mdpi.com Further investigation into how this compound interacts with cytokinin receptors and downstream signaling components will provide a more complete picture of its mode of action.

Beyond its effects on plant hormones, the phenylurea scaffold is known to interact with a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, a new class of tumor necrosis factor alpha (TNF-alpha) synthesis inhibitors has been developed based on an N-2,4-pyrimidine-N-phenyl-N'-phenyl urea (B33335) scaffold. nih.gov Exploring the kinome-wide interaction profile of this compound could uncover novel kinase targets and provide a rationale for its potential therapeutic use.

Molecular docking studies can be a powerful tool in this endeavor. By computationally simulating the interaction of this compound with various protein structures, potential binding partners can be identified, guiding experimental validation. apeejay.eduresearchgate.netmdpi.com Future research should focus on identifying and validating novel molecular targets to expand our understanding of this compound's biological activity.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Responses

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological responses to this compound. By integrating data from these different analytical layers, researchers can construct detailed molecular maps of the compound's effects.

Transcriptomic and metabolomic studies on CPPU-treated melon and jujube fruits have already demonstrated the power of this approach in revealing the molecular mechanisms by which this plant growth regulator affects fruit quality. researcher.liferesearchgate.netnih.gov These studies identified differentially expressed genes and metabolic pathways related to volatile organic compound production and fruit quality. researcher.liferesearchgate.netnih.gov Similar integrated analyses for this compound would provide a comprehensive view of its impact on plant physiology.

In a therapeutic context, multi-omics can help to identify biomarkers of response and elucidate mechanisms of action. For example, integrated genomic and proteomic analyses have been used to uncover novel mechanisms of drug action in cancer research. Future studies could employ these techniques to analyze the effects of this compound on various cell lines or in animal models, providing insights into its potential as a therapeutic agent.

The table below illustrates the potential application of multi-omics in studying the effects of this compound.

| Omics Layer | Potential Research Questions | Expected Outcomes |

| Genomics | Does the compound induce genomic instability or alter gene copy number? | Identification of potential genotoxic effects or mechanisms of resistance. |

| Transcriptomics | Which genes and signaling pathways are up- or down-regulated upon treatment? | Understanding the primary transcriptional response and mode of action. |

| Proteomics | How does the compound alter the abundance and post-translational modification of proteins? | Identification of direct protein targets and downstream signaling events. |

| Metabolomics | What are the changes in the cellular metabolic profile following treatment? | Elucidation of the compound's impact on cellular metabolism and bioenergetics. |

Application of this compound in Advanced Plant Biotechnology Systems

The established cytokinin-like activity of phenylurea derivatives, including this compound, positions them as valuable tools in advanced plant biotechnology. Future research is expected to expand their application beyond traditional growth regulation to more sophisticated biotechnological systems.

One key area is in plant tissue culture and genetic engineering. Forchlorfenuron has been shown to promote in vitro shoot organogenesis and is used to enhance the regeneration of plants from tissue explants. sigmaaldrich.com this compound could be similarly employed to improve the efficiency of micropropagation and genetic transformation protocols for a wider range of plant species, including those that are recalcitrant to regeneration. The use of such compounds can be crucial for the successful implementation of crop improvement programs based on genetic modification.

The table below summarizes potential advanced applications in plant biotechnology.

| Application Area | Specific Use | Potential Benefit |

| Micropropagation | Enhanced shoot multiplication and rooting. | Faster and more efficient production of clonal plants. |

| Genetic Transformation | Improved regeneration of transgenic plants. | Increased success rate of creating genetically modified crops. |

| Crop Improvement | Modulation of root development and biomass partitioning. | Development of crops with enhanced stress tolerance and yield. |

| Parthenocarpy Induction | Stimulation of fruit development without fertilization. | Production of seedless fruits and increased fruit set under adverse conditions. |

Exploration of Broader Therapeutic Potentials of Phenylurea Scaffolds in Diverse Biological Systems

The phenylurea scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. While the focus has often been on anticancer properties, future research should explore the broader therapeutic potentials of phenylurea derivatives, including this compound, in a variety of disease contexts.

Research has shown that N-phenyl-N'-pyridinylureas possess anticonvulsant activity, suggesting a potential application in the treatment of epilepsy. acs.org Further investigation into the structure-activity relationships of this class of compounds could lead to the development of novel antiepileptic drugs with improved efficacy and side-effect profiles.

The anti-inflammatory properties of phenylurea derivatives also warrant further exploration. As previously mentioned, certain phenylurea compounds are potent inhibitors of TNF-alpha synthesis, a key mediator of inflammation. nih.gov This opens up the possibility of developing this compound analogues for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the diverse biological activities reported for phenylurea derivatives, including antimicrobial and antiviral effects, suggest that the therapeutic potential of this scaffold is far from exhausted. A systematic screening of this compound and its analogues against a wide range of biological targets could uncover novel therapeutic applications.

The following table highlights some of the diverse therapeutic areas where phenylurea scaffolds have shown promise.

| Therapeutic Area | Reported Activity of Phenylurea Derivatives |

| Oncology | Kinase inhibition, anti-proliferative effects |

| Neurology | Anticonvulsant activity |

| Inflammatory Diseases | Inhibition of pro-inflammatory cytokine production |

| Infectious Diseases | Antimicrobial and antiviral activity |

| Metabolic Diseases | Modulation of metabolic enzymes and receptors |

Q & A

Q. In comparative phytotoxicity studies, how does this compound perform against other phenylurea-based growth regulators, and what experimental designs enable valid comparisons?

- Methodological Answer : Use a randomized block design with siduron (N-(2-methylcyclohexyl)-N'-phenylurea) and CPPU as comparators. Metrics include:

- EC : Effective concentration for 50% shoot inhibition.

- Chlorophyll Fluorescence : Assess PS II inhibition (Fv/Fm ratio) .

- Statistical analysis via two-way ANOVA to isolate compound × species interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.